![molecular formula C21H24N8O5 B12293904 N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid CAS No. 751-44-0](/img/structure/B12293904.png)
N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid: is a synthetic compound known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound is structurally related to folic acid and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of 2,4-diamino-6-pteridinylmethylamine with 4-aminobenzoic acid, followed by the attachment of the glutamic acid moiety. The reaction conditions often require the use of coupling agents such as carbodiimides or uronium salts to facilitate the formation of amide bonds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while reduction can lead to the formation of reduced pteridine compounds .
Scientific Research Applications
N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the analysis of folic acid derivatives and related compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in cancer treatment due to its structural similarity to folic acid, which is essential for DNA synthesis and repair.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid involves its interaction with cellular enzymes and receptors. The compound can inhibit the activity of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a form of folic acid required for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Methotrexate: A well-known chemotherapeutic agent that also inhibits dihydrofolate reductase.
Aminopterin: Another folic acid analog with similar inhibitory effects on dihydrofolate reductase.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Uniqueness: N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and therapeutic potentials compared to other folic acid analogs .
Properties
CAS No. |
751-44-0 |
|---|---|
Molecular Formula |
C21H24N8O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[[4-[1-(2,4-diaminopteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N8O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)29(2)12-5-3-11(4-6-12)19(32)26-13(20(33)34)7-8-15(30)31/h3-6,9-10,13H,7-8H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28) |
InChI Key |
PDZWMZKEQIIYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)N(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
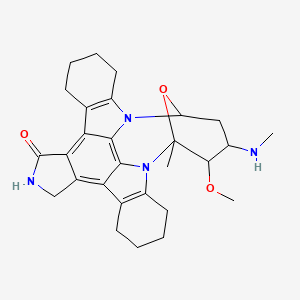

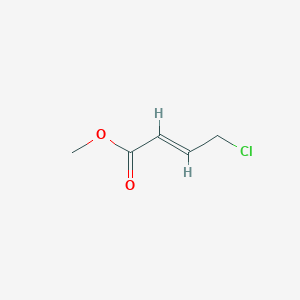
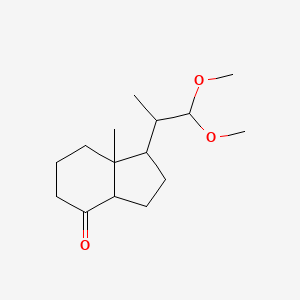
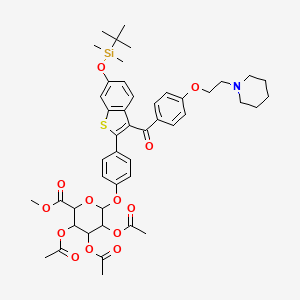
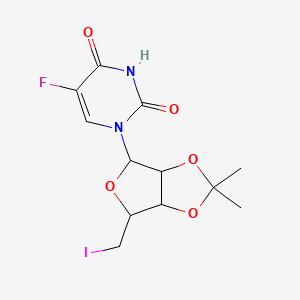

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
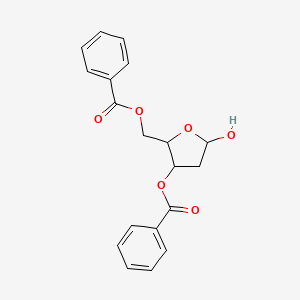
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

